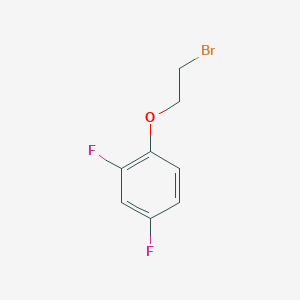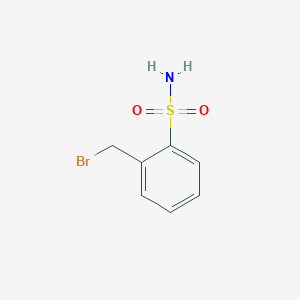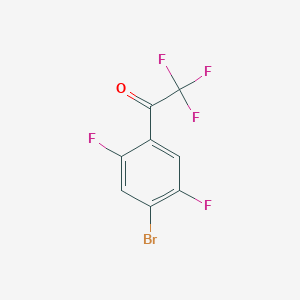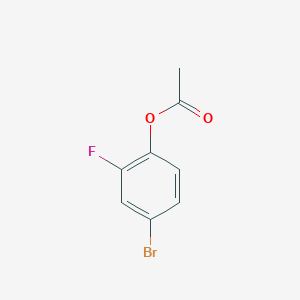
4-Bromo-2-fluorophenyl acetate
Vue d'ensemble
Description
Synthesis Analysis
2-Bromo-4-fluorophenyl acetate can be synthesized by the reaction of 2-bromo-4-fluoroaniline with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization.Molecular Structure Analysis
The molecule consists of a phenyl ring that is substituted with a bromine atom and a fluorine atom at the 2 and 4 positions, respectively. The compound has a molecular formula of C8H6BrFO2 and a molecular weight of 237.04g/mol.Chemical Reactions Analysis
The compound is thermally stable. It can be used as a starting material for the synthesis of other compounds .Physical And Chemical Properties Analysis
2-Bromo-4-fluorophenyl acetate has several physical and chemical properties that make it a useful molecule in various applications. The compound is thermally stable and has a melting point of 52-54°C. The molecule is slightly soluble in water but is soluble in most organic solvents such as ethanol, methanol, and acetonitrile.Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, including those containing the 4-bromo-2-fluorophenyl acetate scaffold, have shown promise as antiviral agents. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .
Antitubercular Activity
Researchers have explored the potential of 4-bromo-2-fluorophenyl acetate derivatives in combating tuberculosis (TB). Notably:
- (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives were investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) .
Pharmaceutical Intermediates
4-Bromo-2-fluorophenyl acetate serves as an intermediate in the synthesis of various pharmaceuticals:
Chemical Research and Industry
Beyond specific applications, this compound is valuable for chemical research and industry due to its unique structural features.
Safety and Hazards
The compound is considered hazardous. It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing locked up .
Mécanisme D'action
Target of Action
It is known to be used in suzuki–miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that the compound may interact with organoboron reagents and palladium (II) complexes .
Mode of Action
In the context of Suzuki–Miyaura coupling, 4-Bromo-2-fluorophenyl acetate likely undergoes oxidative addition with palladium, forming a new Pd–C bond . This is followed by transmetalation, where an organoboron group is transferred from boron to palladium . The exact mode of action of 4-Bromo-2-fluorophenyl acetate may vary depending on the specific biochemical context.
Biochemical Pathways
Its use in suzuki–miyaura coupling suggests it may play a role in carbon–carbon bond formation . This could potentially influence a variety of biochemical pathways, particularly those involving the synthesis of complex organic molecules.
Result of Action
In the context of Suzuki–Miyaura coupling, it contributes to the formation of new carbon–carbon bonds . This could potentially have wide-ranging effects, depending on the specific molecules involved.
Action Environment
The action, efficacy, and stability of 4-Bromo-2-fluorophenyl acetate can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that 4-Bromo-2-fluorophenyl acetate may be stable and effective under a variety of conditions.
Propriétés
IUPAC Name |
(4-bromo-2-fluorophenyl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-5(11)12-8-3-2-6(9)4-7(8)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOKLZNUIOTMJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


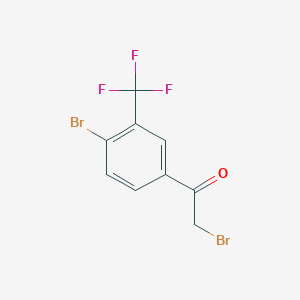
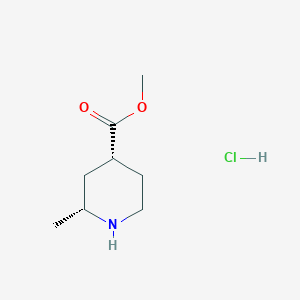
![4-Azaspiro[2.4]heptane hemioxalate](/img/structure/B3034278.png)
![tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate oxalate(2:1)](/img/structure/B3034279.png)
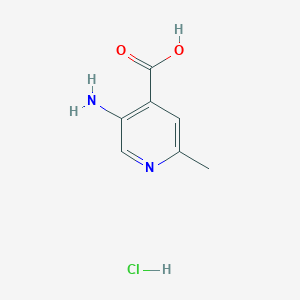
![trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)](/img/structure/B3034281.png)
![Tert-butyl n-[(3-methylazetidin-3-yl)methyl]carbamate hemioxalate](/img/structure/B3034284.png)

![Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate hemioxalate](/img/structure/B3034288.png)
![3-Azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B3034289.png)
